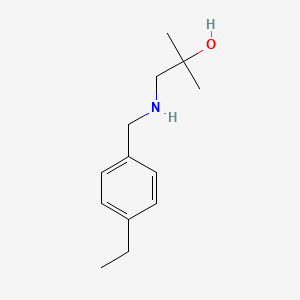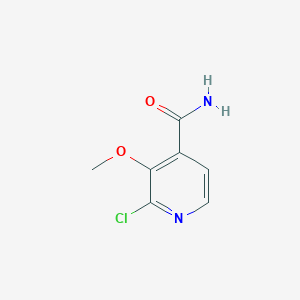
8-Iodo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2H-chromen-2-one typically involves the iodination of chromen-2-one derivatives. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced form of the compound.
Scientific Research Applications
8-Iodo-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-2H-chromen-2-one involves its interaction with specific molecular targets. The iodine atom at the 8th position enhances its ability to form halogen bonds, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-Hydroxy-2H-chromen-2-one
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Comparison: 8-Iodo-2H-chromen-2-one is unique due to the presence of the iodine atom at the 8th position, which significantly influences its chemical reactivity and biological activity. Compared to other chromen-2-one derivatives, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5IO2 |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
8-iodochromen-2-one |
InChI |
InChI=1S/C9H5IO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
XEFPSENYVCFJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)

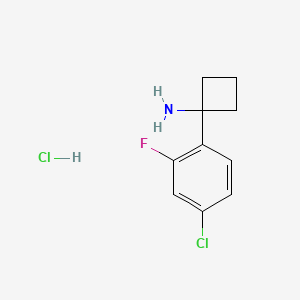
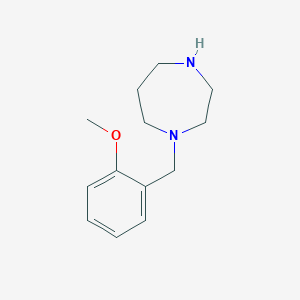

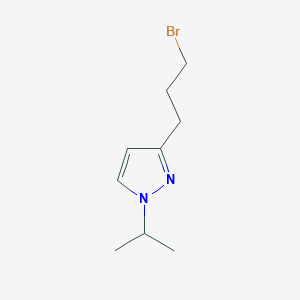
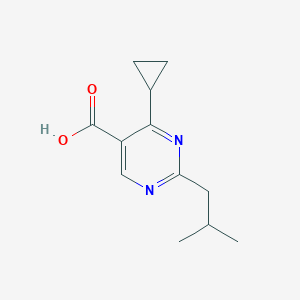
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
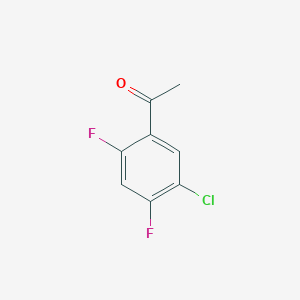
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)
